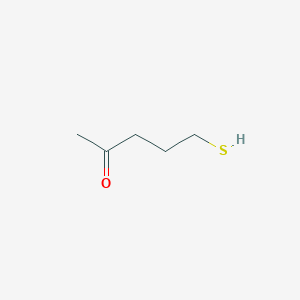
5-Mercapto-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercapto-2-pentanone is an organic compound with the molecular formula C5H10OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various fields, including flavor and fragrance industries, due to its distinctive aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Mercapto-2-pentanone can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. The general reaction is as follows:
Reaction with Thiourea: An alkyl halide reacts with thiourea to form an isothiouronium salt.
Hydrolysis: The isothiouronium salt is then hydrolyzed to yield the thiol.
Another method involves the reaction of a hydrosulfide anion with an alkyl halide in an S_N2 reaction. The thiol product can undergo a second S_N2 reaction with an additional alkyl halide to produce a sulfide side product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to maximize yield and purity. Industrial processes often use continuous flow reactors to ensure consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
5-Mercapto-2-pentanone undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 2,2’-dithiobis(5-pentanone).
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding hydrocarbon.
Substitution: Thiols can undergo nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides (e.g., 2,2’-dithiobis(5-pentanone)).
Reduction: Hydrogen sulfide (H2S) and hydrocarbons.
Substitution: Sulfides (e.g., alkyl sulfides).
Wissenschaftliche Forschungsanwendungen
5-Mercapto-2-pentanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its distinctive aroma. .
Wirkmechanismus
The mechanism of action of 5-Mercapto-2-pentanone involves its thiol group. Thiols are known to participate in various biochemical reactions, including:
Nucleophilic Attack: The sulfur atom in the thiol group can act as a nucleophile, attacking electrophilic centers in other molecules.
Redox Reactions: Thiols can undergo oxidation and reduction reactions, playing a role in maintaining redox balance in biological systems.
Disulfide Bond Formation: Thiols can form disulfide bonds, which are important in protein structure and function.
Vergleich Mit ähnlichen Verbindungen
5-Mercapto-2-pentanone can be compared with other thiols and sulfur-containing compounds:
Eigenschaften
Molekularformel |
C5H10OS |
|---|---|
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
5-sulfanylpentan-2-one |
InChI |
InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3 |
InChI-Schlüssel |
ZNHQFCJLFKKUNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
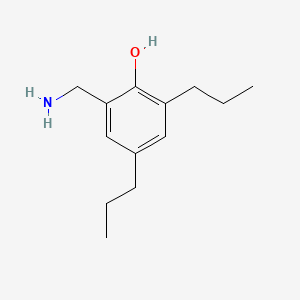
![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
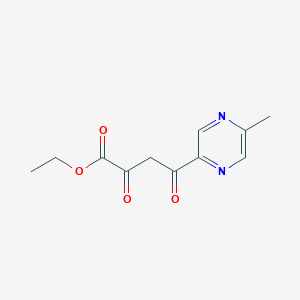
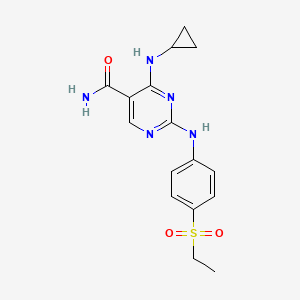

![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)
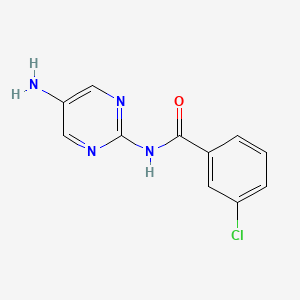
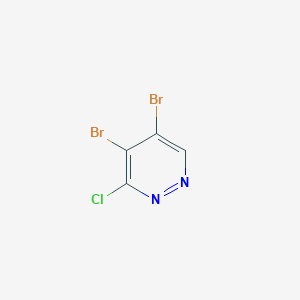
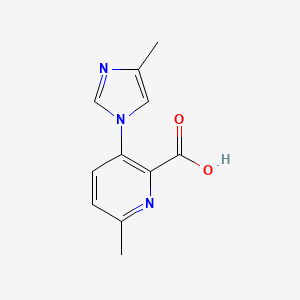
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)

![2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
